3,6-Dihydropyridin-1(2H)-amine
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Overview
Description
3,6-Dihydropyridin-1(2H)-amine is a heterocyclic compound that features a dihydropyridine ring with an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydropyridin-1(2H)-amine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. This reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Hantzsch reactions or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydropyridin-1(2H)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.
Scientific Research Applications
3,6-Dihydropyridin-1(2H)-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,6-Dihydropyridin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide: This compound shares a similar dihydropyridine core but has different substituents, leading to distinct chemical properties and applications.
5-Chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide: Another related compound with a morpholino group, used in pharmaceutical research.
Uniqueness
3,6-Dihydropyridin-1(2H)-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-7-4-2-1-3-5-7/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDNJGHLBDTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543164 |
Source
|
Record name | 3,6-Dihydropyridin-1(2H)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-80-7 |
Source
|
Record name | 3,6-Dihydropyridin-1(2H)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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